molecular formula C19H22FN3O3 B2957981 (4-(2-Fluorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone CAS No. 2034273-81-7

(4-(2-Fluorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone

Cat. No. B2957981
CAS RN: 2034273-81-7
M. Wt: 359.401
InChI Key: UEPZJNKGGMUWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The structure-activity relationship studies showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The chemical reactions of this compound have been studied in the context of its inhibitory effects on ENT1 and ENT2 . For instance, compound 3c, an analogue of this compound, reduced Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 244.7 . It is a white to yellow solid with a storage temperature of 2-8 C .

Scientific Research Applications

Urease Inhibition for Bacterial Infections

Highly pathogenic bacteria utilize an enzyme called urease to colonize and maintain themselves. Inhibiting urease enzymes can be a promising method for preventing ureolytic bacterial infections. Benzimidazole derivatives, which may share structural similarities with the compound you’re interested in, have been synthesized and screened for this purpose .

Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs)

Previous studies have demonstrated that certain analogues of the compound are novel inhibitors of ENTs, with selectivity towards ENT2 over ENT1. This suggests potential applications in modulating nucleoside transport processes, which are important in various physiological and pathological conditions .

Synthesis and Structural Analysis

The synthesis of novel compounds related to the one you’ve mentioned can result in products with significant yields and distinct structural properties. These compounds’ structures are often confirmed through high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) experiments .

Safety and Hazards

The safety information available for this compound indicates that it has hazard statements H302, H315, H319, and H335 . Precautionary statements include P280, P305+P351+P338 .

Future Directions

The future directions for the research on this compound could involve further exploration of its inhibitory effects on ENT1 and ENT2, as well as the development of more potent analogues . Additionally, more comprehensive studies on its safety and hazards could be beneficial .

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[2-(2-methoxyethoxy)pyridin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-25-12-13-26-18-14-15(6-7-21-18)19(24)23-10-8-22(9-11-23)17-5-3-2-4-16(17)20/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPZJNKGGMUWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.